1-benzyl-3,5-diethyl-2-propyl-4H-pyridine
Description
1-benzyl-3,5-diethyl-2-propyl-4H-pyridine is a heterocyclic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring containing one nitrogen atom
Properties
IUPAC Name |
1-benzyl-3,5-diethyl-2-propyl-4H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-4-10-19-18(6-3)13-16(5-2)14-20(19)15-17-11-8-7-9-12-17/h7-9,11-12,14H,4-6,10,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZRTEMKKHRQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(CC(=CN1CC2=CC=CC=C2)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-diethyl-2-propyl-4H-pyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with appropriate alkyl halides under basic conditions. For example, the reaction of 3,5-diethyl-2-propylpyridine with benzyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-diethyl-2-propyl-4H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the alkyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-benzyl-3,5-diethyl-2-propyl-4H-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-diethyl-2-propyl-4H-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diethyl-2-propyl-4H-pyridine: Unique due to its specific alkyl and benzyl substituents on the pyridine ring.
3,5-diethyl-2-propylpyridine: Lacks the benzyl group, resulting in different chemical and biological properties.
1-benzyl-2-propylpyridine: Similar structure but lacks the diethyl groups, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its alkyl and benzyl substituents, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
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